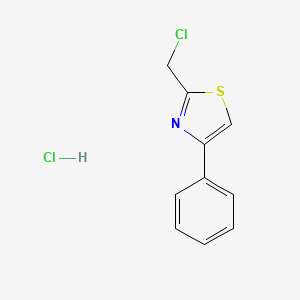
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride typically involves the reaction of 4-phenyl-1,3-thiazole with chloromethylating agents under acidic conditions. One common method involves the use of chloromethyl methyl ether and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include cyclohexyl derivatives.
科学的研究の応用
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
- 2-(Chloromethyl)-4-ethyl-1,3-thiazole hydrochloride
- 2-(Chloromethyl)-4-phenyl-1,3-oxazole hydrochloride
Uniqueness
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride is unique due to the presence of both a chloromethyl group and a phenyl group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The phenyl group enhances the compound’s hydrophobicity and binding affinity, while the chloromethyl group provides a reactive site for covalent modification of target molecules.
特性
IUPAC Name |
2-(chloromethyl)-4-phenyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSTWGNZKMPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














